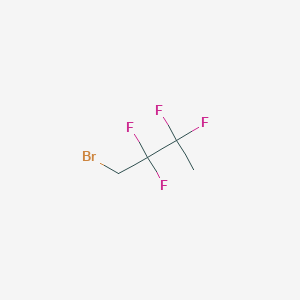

1-Bromo-2,2,3,3-tetrafluorobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H5BrF4. . This compound is characterized by the presence of bromine and four fluorine atoms, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-Bromo-2,2,3,3-tetrafluorobutane typically involves the bromination of 2,2,3,3-tetrafluorobutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. Industrial production methods often employ bromine as the brominating agent, and the reaction is conducted in the presence of a catalyst to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

1-Bromo-2,2,3,3-tetrafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to form 2,2,3,3-tetrafluorobutane.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Bromo-2,2,3,3-tetrafluorobutane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in studying the effects of halogenated compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: Apart from its use as a fire-extinguishing agent, it is also employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-2,2,3,3-tetrafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparaison Avec Des Composés Similaires

1-Bromo-2,2,3,3-tetrafluorobutane can be compared with other halogenated butanes, such as:

1-Bromo-2,2,3,3-tetrafluoropropane: Similar in structure but with one less carbon atom.

2-Bromo-2,2,3,3-tetrafluorobutane: An isomer with the bromine atom at a different position.

1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond, making it more reactive in certain chemical reactions

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties.

Activité Biologique

1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with significant implications in biological and chemical research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

- Molecular Formula : C4H4BrF4

- Molecular Weight : 227.99 g/mol

- CAS Number : 129587-49-1

This compound exhibits unique reactivity due to its halogen substituents. The bromine and fluorine atoms contribute to its ability to interact with various biological molecules:

- Enzyme Interactions : The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This binding alters enzyme conformation and affects catalytic activity, which can lead to changes in metabolic pathways and cellular functions .

- Cell Signaling Modulation : It has been observed to influence key signaling pathways within cells. For instance, it can modulate the activity of transcription factors that regulate gene expression .

Cellular Effects

Research indicates that this compound affects various types of cells and cellular processes:

- Gene Expression : The compound can alter gene expression patterns through its interaction with regulatory proteins.

- Metabolic Flux : It influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may enhance cellular function and promote beneficial metabolic processes.

- High Doses : Conversely, at elevated concentrations, it can lead to cytotoxic effects and disrupt normal cellular functions .

Case Studies

Several studies have documented the biological effects of halogenated compounds similar to this compound:

- Study on Enzyme Inhibition :

- Cell Signaling Research :

Metabolic Pathways

This compound participates in various metabolic pathways:

| Pathway | Interaction Type | Effect on Metabolism |

|---|---|---|

| Glycolysis | Enzyme inhibition | Decreased glucose metabolism |

| Fatty Acid Metabolism | Enzyme activation | Enhanced fatty acid oxidation |

| Amino Acid Metabolism | Modulation of enzyme activity | Altered amino acid synthesis |

Transport and Distribution

The compound's transport within biological systems is facilitated by specific transporters that ensure its localization in target tissues. This localization is crucial for its biological efficacy and interaction with biomolecules.

Propriétés

IUPAC Name |

1-bromo-2,2,3,3-tetrafluorobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSWJCXLMABRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CBr)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.